3-Azido-3-methylbutan-2-one

Description

Significance of the α-Azido Ketone Moiety in Organic Chemistry

The α-azido ketone moiety is a cornerstone for the synthesis of various nitrogen-containing compounds. rsc.orgnih.gov Its synthetic utility stems from the diverse reactivity of both the azide (B81097) and the ketone functionalities. The azide group can serve as a precursor to primary amines, a source of nitrenes, or as a dipole in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. nih.govacs.orgrsc.org This reaction is instrumental in forming stable 1,2,3-triazole rings, which are found in many pharmaceutically important molecules with applications as antiallergic, antibacterial, and anti-HIV agents. nih.gov

Furthermore, the ketone group can undergo a variety of transformations, including reductions to alcohols and reactions at the α-carbon. The combined presence of these two groups allows for the construction of complex molecular architectures, such as amino ketones, amino alcohols, and a wide range of heterocyclic compounds like oxazoles, pyrazoles, and pyrimidines. rsc.orgnih.gov The strategic placement of the azide and ketone groups enables chemo- and stereoselective reactions, which are critical in modern synthetic chemistry. rsc.org

Historical Context of Azide Chemistry in Synthesis

The journey of azide chemistry began in the 19th century. Phenyl azide was first prepared by Peter Griess in 1864. This was followed by Theodor Curtius's discovery of hydrazoic acid (HN₃) in the 1890s and his subsequent work on the Curtius rearrangement, a reaction that transforms acyl azides into isocyanates. For a considerable time, the use of organic azides in the laboratory was approached with caution due to the inherent instability and potential hazards of low molecular weight azides.

However, the perception of azide chemistry has dramatically shifted. The development of powerful and reliable reactions, such as the Staudinger ligation and the Huisgen 1,3-dipolar cycloaddition, has solidified the importance of azides. The advent of the Sharpless-Meldal "click" reaction, a copper-catalyzed version of the Huisgen cycloaddition, revolutionized the field by offering a highly efficient and selective method for connecting molecules, with profound impacts on drug discovery, chemical biology, and materials science. nih.gov

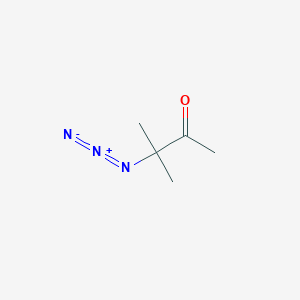

Structural Features and Chemical Environment of 3-Azido-3-methylbutan-2-one within the α-Azido Ketone Class

This compound, with the CAS number 10201-10-2 and molecular formula C₅H₉N₃O, is a specific member of the α-azido ketone family. sigmaaldrich.com Its structure is defined by a butanone backbone with an azide group and a methyl group both attached to the α-carbon (carbon-3). This substitution pattern makes it a tertiary α-azido ketone, a feature that significantly influences its chemical properties.

The key structural characteristics include:

A Ketone Carbonyl Group: The C=O group at the 2-position.

A Quaternary α-Carbon: The carbon at the 3-position is bonded to the carbonyl carbon, an azide group, and two methyl groups. This lack of an α-hydrogen distinguishes it from many other α-azido ketones and precludes reactions that rely on the acidity of an α-proton. rsc.org

An Azide Group: The –N₃ group at the tertiary center.

The tertiary nature of the α-carbon in this compound makes the stereocenter sterically hindered and potentially labile. rsc.org The synthesis of such α-azido ketones bearing a tertiary stereocenter can be challenging, and specialized methods, such as the organocatalytic asymmetric azidation of sulfoxonium ylides, have been developed for related structures. rsc.org Reactions involving this compound are influenced by the steric bulk around the reactive centers. For instance, while some tertiary α-azido ketones have been noted to be inert towards certain decomposition pathways, others can undergo transformations like 1,2-acyl migration. nih.govacs.org

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 10201-10-2 |

| Molecular Formula | C₅H₉N₃O |

| Molecular Weight | 127.14 g/mol |

| Class | Tertiary α-Azido Ketone |

| Purity Specification | 95% |

| Data sourced from AK Scientific. aksci.com |

Structure

3D Structure

Properties

IUPAC Name |

3-azido-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4(9)5(2,3)7-8-6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMNONAEWXCAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Azido 3 Methylbutan 2 One

Azide (B81097) Group Reactivity

The azide group (-N₃) is the primary center of reactivity in 3-Azido-3-methylbutan-2-one, allowing for a range of selective chemical modifications.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

1,3-Dipolar cycloaddition reactions, particularly those falling under the umbrella of "click chemistry," represent a significant area of reactivity for azides. These reactions are characterized by their high efficiency, selectivity, and the formation of stable heterocyclic rings. The reaction involves a 1,3-dipole (the azide) reacting with a dipolarophile (such as an alkyne or alkene) to form a five-membered ring. wikipedia.orgorganic-chemistry.orgslideshare.net

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, uniting azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. rsc.orgwikipedia.orgwikipedia.org This reaction is known for its reliability, broad scope, and the mild, often aqueous, conditions under which it can be performed. rsc.orgnih.govorganic-chemistry.org The copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate, plays a crucial role in activating the terminal alkyne. wikipedia.orgbeilstein-journals.org The resulting triazole products are chemically stable. nih.gov This methodology has been widely applied in various fields, including bioconjugation and materials science. rsc.orgnih.govd-nb.info

Table 1: Key Features of CuAAC Reactions

| Feature | Description |

|---|---|

| Reactants | Organic Azide and Terminal Alkyne |

| Catalyst | Copper(I) species |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Conditions | Mild, often aqueous |

| Selectivity | High regioselectivity for the 1,4-isomer |

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. magtech.com.cnchempep.com This reaction utilizes strained cyclooctynes, which possess high ring strain, to react readily with azides without the need for a metal catalyst. magtech.com.cn The release of this ring strain provides the driving force for the reaction, allowing it to proceed efficiently at low temperatures. chemie-brunschwig.ch SPAAC has become a valuable tool for bioorthogonal chemistry, enabling the labeling and tracking of molecules in living systems. magtech.com.cnnih.gov

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Requires a Copper(I) catalyst. wikipedia.orgd-nb.info | Does not require a metal catalyst. magtech.com.cn |

| Alkyne | Terminal alkyne. rsc.org | Strained cyclooctyne. magtech.com.cn |

| Application | Broad applications in synthesis, materials, and bioconjugation. rsc.orgd-nb.info | Particularly useful for in vivo and biological applications due to the absence of a toxic catalyst. magtech.com.cnnih.gov |

| Driving Force | Catalytic activation of the alkyne. beilstein-journals.org | Release of ring strain in the cyclooctyne. |

Staudinger Ligation and Related Phosphine-Mediated Transformations

The Staudinger reaction involves the reaction of an azide with a phosphine to form an aza-ylide intermediate. sigmaaldrich.comwikipedia.org In the Staudinger ligation, a modified version of this reaction, the phosphine reagent is engineered with an electrophilic trap (often an ester) that intercepts the aza-ylide intermediate intramolecularly to form a stable amide bond. sigmaaldrich.comysu.am This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it suitable for biological applications. sigmaaldrich.comthermofisher.com The reaction mechanism involves the initial nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the loss of dinitrogen to form the aza-ylide. ysu.am Other phosphine-mediated transformations can also convert azides into different functional groups, such as diazo compounds, through the careful design of the phosphine reagent. nih.govresearchgate.net

Azide Reduction to Amine Derivatives (e.g., α-Amino Ketones)

The azide group can be readily reduced to a primary amine. This transformation is a fundamental process in organic synthesis, providing access to valuable amine-containing compounds. organic-chemistry.orgyoutube.com A variety of reducing agents can be employed for this purpose, including lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. libretexts.org The reduction of α-azido ketones, such as this compound, yields α-amino ketones, which are important building blocks in medicinal and synthetic chemistry. nih.govresearchgate.net This reduction can be achieved using various methods, including catalytic hydrogenation or reagents like sodium borohydride in the presence of a catalyst. nih.govorganic-chemistry.org The synthesis of α-amino ketones is a significant area of research, with numerous methods developed for their preparation. organic-chemistry.orgorganic-chemistry.orgcolab.ws

Thermal and Photochemical Decomposition Pathways (e.g., Nitrene Formation)

Organic azides can undergo decomposition upon heating or exposure to light, leading to the extrusion of nitrogen gas and the formation of highly reactive nitrene intermediates. nowgongcollege.edu.inscispace.comrsc.org The decomposition of alkyl azides typically proceeds through a stepwise mechanism where the initial step is the formation of a nitrene. scispace.comrsc.orgresearchgate.net The resulting nitrene can exist in either a singlet or triplet state and can undergo various subsequent reactions, including C-H insertion, rearrangement to imines, or intermolecular reactions. nowgongcollege.edu.inscispace.com The thermal decomposition of 1-azido-3-methylbutan-2-one, for instance, generates reactive nitrene intermediates that can participate in crosslinking reactions with polymer backbones. smolecule.com The pyrolysis of azides under unimolecular conditions has been shown to begin at elevated temperatures, yielding the corresponding imine and nitrogen gas as the main products. scispace.com

Carbonyl Group Reactivity

The carbonyl group (C=O) in this compound is a key site for chemical reactions. The carbon atom of the carbonyl is electrophilic due to the high electronegativity of the oxygen atom, making it a target for nucleophiles. wikipedia.orglibretexts.orglibretexts.org The presence of the adjacent electron-withdrawing azide group is expected to further enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity toward nucleophilic attack compared to a simple ketone like 3-methylbutan-2-one. libretexts.orgmasterorganicchemistry.com

Nucleophilic addition is a fundamental reaction of ketones. wikipedia.orglibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orgmasterorganicchemistry.com This transformation changes the hybridization of the carbonyl carbon from sp² to sp³. libretexts.orglibretexts.org

Common nucleophiles for this reaction include organometallic reagents (like Grignard reagents) and hydride reducing agents (like sodium borohydride).

Grignard Reactions: The addition of a Grignard reagent (R-MgX) to the ketone would result in the formation of a tertiary alcohol after acidic workup. The reaction proceeds via the irreversible addition of the carbanion-like R group to the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com

Hydride Reduction: Reagents like sodium borohydride (NaBH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol. masterorganicchemistry.comchemistrysteps.com This reaction is a common method for converting ketones to alcohols.

While specific studies on this compound are not prevalent, the expected products from these reactions can be predicted. The table below illustrates the anticipated outcomes of nucleophilic additions to this compound.

Table 1: Predicted Products of Nucleophilic Addition to this compound

| Nucleophile/Reagent | Predicted Product Name | Product Structure |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) then H₃O⁺ | 2-Azido-2,3-dimethylbutan-3-ol |

Note: The structures are illustrative predictions of the reaction outcomes.

The hydrogen atoms on the carbon atom adjacent to a carbonyl group (α-hydrogens) are weakly acidic. masterorganicchemistry.comacs.org Their removal by a base leads to the formation of a resonance-stabilized enolate ion. masterorganicchemistry.combham.ac.uk this compound possesses α-hydrogens on the methyl group (C1), but not on the tertiary carbon (C3) bearing the azide group.

The acidity of these α-hydrogens is influenced by the electronic properties of the neighboring substituents. The presence of the electron-withdrawing azide group at the C3 position is expected to increase the acidity of the C1 protons through an inductive effect, making enolate formation more favorable compared to an unsubstituted ketone. rsc.orgresearchgate.net Strong, sterically hindered bases like lithium diisopropylamide (LDA) are typically used to ensure complete and irreversible formation of the enolate. libretexts.orgmnstate.eduyoutube.com

Once formed, the enolate of this compound can act as a potent carbon nucleophile in a variety of reactions, including aldol condensations and alkylations. These conjugate reactions are fundamental in carbon-carbon bond formation. masterorganicchemistry.comnih.gov

Table 2: Comparison of α-Hydrogen Acidity

| Compound | pKa (approximate) | Factors Influencing Acidity |

|---|---|---|

| Acetone (B3395972) | 19.3 reddit.com | Baseline ketone acidity. |

| This compound | < 19.3 (estimated) | The electron-withdrawing azide group at the α-position stabilizes the conjugate base (enolate), increasing acidity. rsc.org |

Mechanistic Elucidation of Reactions Involving 3 Azido 3 Methylbutan 2 One

Detailed Reaction Mechanisms for Azidation Processes (e.g., SN2)

The synthesis of 3-Azido-3-methylbutan-2-one typically involves the nucleophilic substitution of a suitable precursor, such as 3-bromo-3-methylbutan-2-one, with an azide (B81097) salt (e.g., sodium azide). The mechanism of this transformation is highly dependent on the reaction conditions, but given the tertiary nature of the substrate, it presents a classic case for competition between SN1 and SN2 pathways.

SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) pathway is generally favored for tertiary substrates due to the stability of the resulting tertiary carbocation. In this mechanism, the leaving group (e.g., bromide) departs in a slow, rate-determining step to form a planar tertiary carbocation intermediate. This carbocation is further stabilized by resonance with the adjacent carbonyl group. Subsequently, the azide anion (N₃⁻), a potent nucleophile, rapidly attacks the carbocation from either face, leading to a racemic mixture if the carbon were chiral.

SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) mechanism is less common for tertiary substrates due to significant steric hindrance that impedes the backside attack of the nucleophile. However, under specific conditions, such as the use of a highly polar aprotic solvent that enhances the nucleophilicity of the azide ion while not solvating it excessively, an SN2-like pathway might be accessible. wikipedia.org In this concerted step, the azide ion would attack the carbon atom bearing the leaving group, displacing it in a single step with an inversion of stereochemistry. organic-chemistry.org The reaction involves a pentacoordinate transition state.

The azide ion is an excellent nucleophile for substitution reactions, and its utility is well-established in forming C-N bonds. masterorganicchemistry.com The choice between SN1 and SN2 is a delicate balance of substrate structure, solvent, and temperature. For the formation of this compound from its tertiary halide precursor, the SN1 pathway is generally considered more probable.

Table 1: Comparison of SN1 and SN2 Mechanisms for Azidation

| Feature | SN1 Mechanism | SN2 Mechanism |

| Substrate | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Rate Determining Step | Formation of carbocation | Nucleophilic attack |

| Intermediate | Carbocation | None (Transition State) |

| Nucleophile | Rate is independent of nucleophile concentration | Rate depends on nucleophile concentration |

| Stereochemistry | Racemization | Inversion of configuration |

| Solvent Preference | Polar Protic | Polar Aprotic |

Mechanistic Insights into Cycloaddition Reactions (e.g., CuAAC Transition States)

This compound is an excellent substrate for 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction provides an efficient route to 1,4-disubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.org The mechanism is significantly different from the uncatalyzed Huisgen cycloaddition, with the copper catalyst dramatically accelerating the reaction and controlling the regioselectivity. nih.gov

The catalytic cycle is proposed to proceed through the following key steps:

Formation of Copper(I) Acetylide: The active Cu(I) catalyst, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, reacts with a terminal alkyne to form a copper(I) acetylide intermediate. organic-chemistry.orgwikipedia.org

Coordination and Activation: The azide, this compound, coordinates to the copper center. Computational studies suggest a dinuclear copper transition state may be involved, where one copper atom binds the acetylide and a second activates the azide. nih.govwikipedia.org

Cyclization: The coordinated azide then undergoes cyclization with the acetylide. This occurs via a six-membered copper metallacycle intermediate, rather than a direct 1,3-dipolar addition. organic-chemistry.org This step is crucial for the high regioselectivity observed, leading exclusively to the 1,4-isomer.

Protonolysis and Catalyst Regeneration: The resulting triazolyl-copper intermediate undergoes protonolysis to release the 1,2,3-triazole product and regenerate the Cu(I) catalyst, allowing the cycle to continue. wikipedia.org

The transition state for the cyclization step is the key to the reaction's efficiency and selectivity. The involvement of the copper catalyst lowers the activation energy significantly compared to the thermal reaction. organic-chemistry.org The reaction is robust, tolerating a wide range of functional groups and solvents, including aqueous conditions. acs.org

Solvent Effects on Reaction Mechanisms and Kinetics

Solvents play a critical role in dictating the mechanism and rate of reactions involving this compound. rsc.orgslideshare.net

In Azidation Reactions: The choice of solvent is crucial in the synthesis of the azide.

Polar Protic Solvents (e.g., water, methanol): These solvents can solvate both the cation (e.g., Na⁺) and the anion (N₃⁻) of the azide salt. While they can dissolve the salt, they strongly solvate the azide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down SN2 reactions. wikipedia.org However, their high polarity effectively stabilizes the carbocation intermediate and the leaving group in an SN1 reaction, thus favoring this pathway.

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are excellent for SN2 reactions. They solvate the cation but leave the anion relatively "bare," making it a much stronger nucleophile. wikipedia.org This significantly increases the rate of SN2 reactions. A noticeable increase in reaction rate for the reaction of 1-bromobutane (B133212) with azide is observed when changing from a protic to an aprotic solvent. wikipedia.org

In Cycloaddition Reactions (CuAAC): The CuAAC reaction is remarkably insensitive to the solvent, proceeding well in a variety of organic solvents as well as in water. acs.org In fact, DFT calculations have shown that the coordination of Cu(I) to the alkyne is exothermic in water but slightly endothermic in acetonitrile, which aligns with an observed rate acceleration in aqueous media. organic-chemistry.org

The influence of the solvent is a result of the differential stabilization of the reactants and the transition state. wikipedia.orgnih.gov A solvent that stabilizes the transition state more than the reactants will accelerate the reaction. chemrxiv.org

Table 2: General Solvent Effects on Key Reactions

| Reaction | Preferred Solvent Type | Rationale |

| Azidation (SN1) | Polar Protic | Stabilizes carbocation intermediate and leaving group. |

| Azidation (SN2) | Polar Aprotic | Enhances nucleophilicity of the "bare" azide anion. wikipedia.org |

| CuAAC | Broad tolerance (including water) | Aqueous media can accelerate the reaction. acs.orgorganic-chemistry.org |

| Staudinger Reduction | Aprotic (e.g., THF, ether) | Solubilizes reactants and intermediates without interfering. |

Stereochemical Control and Diastereoselectivity in Transformation Pathways

Stereochemical control is a fundamental aspect of the reactions of this compound, particularly if the synthesis begins with a chiral precursor. The carbon atom attached to the azide group is a tertiary center.

In Azidation: The stereochemical outcome of the azidation step is a direct consequence of the dominant reaction mechanism.

If the reaction proceeds via an SN1 mechanism , the planar carbocation intermediate can be attacked by the azide nucleophile from either face. This results in the loss of stereochemical information from the starting material, leading to a racemic mixture of the R- and S-enantiomers of this compound.

If the reaction follows an SN2 pathway , it occurs with a complete inversion of configuration at the stereocenter. organic-chemistry.org For example, if the starting material (e.g., (R)-3-bromo-3-methylbutan-2-one) were to react via SN2, it would exclusively yield (S)-3-azido-3-methylbutan-2-one.

In Cycloaddition and Reduction: In subsequent reactions like the CuAAC or Staudinger reduction, the stereocenter at the tertiary carbon is typically not affected. These reactions occur at the azide functional group without breaking the C-N bond to the stereocenter. Therefore, the stereochemistry established during the azidation step is retained in the final product. However, if the reaction partner (e.g., the alkyne in a CuAAC reaction) possesses its own stereocenters, the formation of diastereomers is possible. The transition state energies for the formation of these diastereomers may differ, leading to potential diastereoselectivity, which can be influenced by steric interactions between the bulky tertiary group of the azide and substituents on the alkyne. nih.govrsc.orgrsc.org

The ability to control the stereochemical outcome is paramount in synthetic chemistry, and understanding the underlying mechanisms (SN1 vs. SN2) is key to achieving this control. organic-chemistry.org

Computational and Theoretical Insights into this compound Remain Largely Unexplored

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound this compound. While computational chemistry is a powerful tool for understanding molecular properties and reactivity, specific studies detailing the electronic structure, reaction mechanisms, and conformational analysis of this particular molecule are not publicly available.

Computational chemistry utilizes quantum mechanics to model and predict the behavior of molecules. Methodologies such as Density Functional Theory (DFT) are commonly employed to investigate the ground-state properties of molecules, including their geometry and electronic structure. Further analysis of molecular orbitals, charge distribution through methods like Hirshfeld charges, and the generation of Molecular Electrostatic Potential (MEP) maps provide deeper insights into a molecule's reactivity and intermolecular interactions.

Theoretical studies also extend to the exploration of reaction mechanisms and energy landscapes. By characterizing transition states and calculating activation energies, researchers can predict the feasibility and pathways of chemical reactions. For understanding how molecules behave upon electronic excitation, for instance by absorption of light, Time-Dependent DFT (TDDFT) is a widely used method to study excited state dynamics.

Furthermore, conformational analysis is a crucial aspect of theoretical chemistry that examines the different spatial arrangements (conformers) of a molecule and their relative energies. This analysis helps in understanding intramolecular interactions, such as hydrogen bonding or steric hindrance, which can significantly influence a molecule's physical and chemical properties.

Despite the broad applicability of these computational methods in chemical research, their specific application to this compound has not been reported in the accessible scientific literature. Consequently, detailed research findings, data tables on its electronic properties, reaction energetics, or conformational preferences are not available. Future computational studies would be necessary to elucidate these fundamental aspects of this compound's chemical nature.

Computational Chemistry and Theoretical Studies on 3 Azido 3 Methylbutan 2 One

Prediction of Reactivity and Selectivity Profiles

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules, offering insights into their chemical behavior without the need for extensive experimental work. For 3-Azido-3-methylbutan-2-one, theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating its electronic structure and predicting its behavior in various chemical reactions. These studies focus on global and local reactivity descriptors, frontier molecular orbitals (FMOs), and electrostatic potential maps to forecast reaction pathways and product formation.

Local reactivity descriptors, like Fukui functions and local softness, offer a more detailed picture by identifying the most reactive atomic centers within the molecule. For instance, in 1,3-dipolar cycloaddition reactions, a common reaction pathway for azides, these descriptors can predict the regioselectivity of the addition to a dipolarophile. nih.govmdpi.com The nitrogen atom at the end of the azide (B81097) group is typically the most nucleophilic center, while the nitrogen atom adjacent to the quaternary carbon is the most electrophilic.

The ketone group's reactivity is also well-described by computational models. The carbonyl carbon is an electrophilic site, susceptible to attack by nucleophiles, while the carbonyl oxygen is a nucleophilic site. The steric hindrance from the adjacent tertiary carbon bearing the azido (B1232118) group, however, is predicted to modulate the accessibility of this carbonyl carbon.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a key component of computational reactivity prediction. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how the molecule will interact with other reagents.

HOMO: The HOMO is typically localized on the azide group, indicating that this compound will act as a nucleophile from this position in reactions controlled by the HOMO-LUMO gap of the reactants.

LUMO: The LUMO is generally centered on the carbonyl group and the C-N bond of the azide, suggesting these are the sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Computational studies can precisely calculate this gap, providing a valuable metric for comparing its reactivity with other related compounds.

Electrostatic Potential (ESP) Maps

Electrostatic potential maps provide a visual representation of the charge distribution within the molecule. For this compound, these maps would show negative potential (red/yellow) around the terminal nitrogen atoms of the azide and the carbonyl oxygen, indicating these are regions of high electron density and are prone to electrophilic attack. Conversely, positive potential (blue) would be observed around the carbonyl carbon and the central nitrogen of the azide group, highlighting their electrophilic character.

Predicted Reactivity in Specific Reactions

Based on these computational models, the following reactivity and selectivity profiles can be predicted for this compound:

1,3-Dipolar Cycloadditions: This is a characteristic reaction of azides. mdpi.com With unsymmetrical alkynes or alkenes, a mixture of regioisomers can be formed. Computational calculations of transition state energies can predict the favored regioisomer. nih.gov For instance, in the reaction with a generic terminal alkyne, the formation of the 1,4-disubstituted triazole is often kinetically and thermodynamically favored. rsc.org

Nucleophilic Addition to the Carbonyl Group: The ketone functionality can undergo nucleophilic addition. However, the bulky tertiary azido group is expected to create significant steric hindrance, potentially reducing the reaction rate compared to less substituted ketones. copernicus.org Computational models can quantify this steric effect and predict the feasibility of such reactions.

Reduction of the Azide and Ketone: Both functional groups can be reduced. Theoretical calculations can help in predicting the selectivity of different reducing agents. For example, a mild reducing agent might selectively reduce the azide to an amine, while a stronger agent would reduce both the azide and the ketone.

Data from Theoretical Calculations

The following tables present hypothetical data derived from DFT calculations at the B3LYP/6-31G(d) level of theory, illustrating the types of quantitative predictions that can be made.

Table 1: Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -7.25 | Indicates electron-donating ability |

| LUMO Energy | -0.89 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.36 | Reflects chemical reactivity and stability |

| Chemical Potential (μ) | -4.07 | Measures the escaping tendency of electrons |

| Hardness (η) | 3.18 | Measures resistance to change in electron distribution |

| Global Electrophilicity (ω) | 2.60 | Index of electrophilic character |

Table 2: Predicted Activation Energies for the 1,3-Dipolar Cycloaddition with Propargyl Alcohol

| Regioisomer | Transition State | Activation Energy (kcal/mol) | Predicted Outcome |

| 1,4-Disubstituted | TS1 | 15.8 | Major Product |

| 1,5-Disubstituted | TS2 | 17.2 | Minor Product |

These computational predictions provide a robust framework for understanding and anticipating the chemical behavior of this compound, guiding synthetic efforts and the design of new chemical transformations.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of 3 Azido 3 Methylbutan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-Azido-3-methylbutan-2-one. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit two distinct signals. The methyl protons of the acetyl group (CH₃-C=O) would likely appear as a singlet, deshielded by the adjacent carbonyl group. The two methyl groups attached to the carbon bearing the azide (B81097) functionality are equivalent and would also present as a singlet, with a chemical shift influenced by the electron-withdrawing nature of the azide group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct signals are anticipated. The carbonyl carbon (C=O) will resonate at a significantly downfield chemical shift, characteristic of ketones. libretexts.orgweebly.comlibretexts.org The quaternary carbon attached to the azide group will also be deshielded. The carbons of the two types of methyl groups will appear in the upfield region of the spectrum. libretexts.orgdocbrown.info

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.2 | Singlet | CH₃ (acetyl) |

| ¹H | ~1.5 | Singlet | C(N₃)(CH₃)₂ |

| ¹³C | ~208 | Singlet | C=O |

| ¹³C | ~70 | Singlet | C-N₃ |

| ¹³C | ~26 | Singlet | CH₃ (acetyl) |

| ¹³C | ~24 | Singlet | C(N₃)(CH₃)₂ |

Note: The predicted chemical shifts are estimations based on typical values for similar functional groups. pdx.edudocbrown.info

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying functional groups based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the azide (N₃) asymmetric stretching vibration, typically appearing in the range of 2100-2160 cm⁻¹. acs.org Another prominent feature is the strong absorption from the carbonyl (C=O) stretching vibration of the ketone, expected around 1715 cm⁻¹. pressbooks.pubuc.edu Additionally, C-H stretching and bending vibrations from the methyl groups will be observed in their characteristic regions. vscht.cz

Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, the symmetric stretching of the azide group, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. The C=O stretch will also be observable.

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| N₃ asymmetric stretch | 2100 - 2160 | Weak | Strong (IR) |

| C=O stretch | ~1715 | ~1715 | Strong |

| C-H stretch (sp³) | 2850 - 3000 | 2850 - 3000 | Medium to Strong |

| C-H bend | 1350 - 1470 | 1350 - 1470 | Medium |

Note: The expected frequencies are based on established group frequency charts. maricopa.edulibretexts.org

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺). A key fragmentation pathway for azides is the loss of a nitrogen molecule (N₂), resulting in a significant [M-28]⁺ peak. mdpi.com Alpha-cleavage adjacent to the carbonyl group is a common fragmentation for ketones, which could lead to the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃). quizlet.comwhitman.edulibretexts.orgyoutube.com The formation of an acylium ion ([CH₃CO]⁺) is also a probable and often stable fragment. whitman.edu

Predicted Mass Spectrometry Fragmentation for this compound:

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 127 | [C₅H₉N₃O]⁺ | Molecular Ion (M⁺) |

| 99 | [C₅H₉O]⁺ | M⁺ - N₂ |

| 84 | [C₄H₆O]⁺ | M⁺ - N₂ - CH₃ |

| 71 | [C₄H₇O]⁺ | M⁺ - N₂ - C₂H₂ |

| 43 | [C₂H₃O]⁺ | [CH₃CO]⁺ (Acylium ion) |

Note: The predicted m/z values are based on common fragmentation patterns of azides and ketones. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy probes the electronic transitions within a molecule and can be used to monitor reaction progress. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to n → π* and π → π* transitions associated with the carbonyl group, as well as transitions involving the azide functionality.

The carbonyl group typically exhibits a weak n → π* transition at longer wavelengths (around 270-300 nm) and a more intense π → π* transition at shorter wavelengths. masterorganicchemistry.comlibretexts.org The azide group also has characteristic electronic transitions, which may overlap with those of the carbonyl group. This technique is particularly useful for monitoring photochemical reactions of azido (B1232118) ketones, where the disappearance of the azide absorption band can be tracked over time. amanote.com

Expected UV-Vis Absorption Maxima for this compound:

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| n → π* (C=O) | ~280 | Low |

| π → π* (C=O) | <200 | High |

| n → σ* (N₃) | ~285 | Low |

Note: The expected absorption maxima are estimations based on the electronic transitions of similar chromophores. youtube.com

Ultrafast Transient Absorption Spectroscopy for Kinetic Studies

Ultrafast transient absorption spectroscopy is a powerful technique for studying the dynamics of short-lived excited states and reaction intermediates on femtosecond to picosecond timescales. nih.govavantes.comnih.govresearchgate.net In the context of this compound, this technique could be employed to investigate the photochemical decomposition of the azide.

Upon photoexcitation, the molecule is promoted to an excited state. Transient absorption spectroscopy can monitor the decay of this excited state and the formation of transient species, such as a nitrene intermediate, which is a common product of azide photolysis. amanote.com By probing the absorption changes at different wavelengths as a function of time after the initial laser pulse, the kinetics of these ultrafast processes can be determined, providing a detailed mechanistic understanding of the photochemical reactivity of this compound.

Synthetic Applications of 3 Azido 3 Methylbutan 2 One in Complex Molecule Synthesis

Building Block for Nitrogen-Containing Heterocyclesnih.gov

The α-azido ketone scaffold is a potent precursor for synthesizing a variety of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. nih.gov The strategic placement of the azide (B81097) and ketone groups facilitates a range of cyclization reactions.

The synthesis of five-membered nitrogen heterocycles from α-azido ketones is a well-established area of synthetic chemistry.

Pyrroles : The condensation of 1,3-dicarbonyl dianions with α-azido ketones can lead to open-chain intermediates that, upon undergoing Staudinger-aza-Wittig reactions, cyclize to form pyrrole (B145914) rings. researchgate.net Additionally, the reduction of the α-azido ketone to the corresponding α-amino ketone, followed by cyclization with alkynes, provides another route to substituted pyrroles. uctm.edu

Pyrazoles : While direct synthesis from α-azido ketones is less common, they can be converted into α,β-unsaturated ketones, which are key precursors for pyrazole (B372694) synthesis via cyclocondensation with hydrazine (B178648) derivatives. cyberleninka.rumdpi.com

Imidazoles : Substituted imidazoles can be synthesized from α-azido ketones through various pathways. One method involves the pyrolysis of phenacyl azides (a type of α-azido ketone), which generates intermediates that can dimerize and dehydrate to form imidazole (B134444) rings. nih.gov Another approach uses α-azido chalcones in a multi-component reaction with aldehydes and anilines, catalyzed by an erbium triflate, to yield highly substituted imidazoles. organic-chemistry.org

Triazoles : The azide group of α-azido ketones readily participates in 1,3-dipolar cycloaddition reactions. The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry," reacts α-azido ketones with terminal alkynes to regioselectively produce 1,4-disubstituted 1,2,3-triazoles in moderate to good yields. nih.govresearchgate.net These resulting β-keto 1,2,3-triazoles are stable and possess a strong dipole moment, making them valuable in medicinal chemistry. nih.gov

| Heterocycle | Synthetic Approach from α-Azido Ketone (or derivative) | Key Reagents/Conditions |

| Pyrrole | Staudinger/aza-Wittig reaction of intermediate | 1,3-dicarbonyl dianion, PPh₃ |

| Imidazole | Pyrolysis and dimerization of intermediate | Heat (180-240 °C) in an inert solvent |

| 1,2,3-Triazole | Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Terminal Alkyne, Copper(I) catalyst |

Six-membered heterocycles and oxygen-containing five-membered rings are also accessible from α-azido ketone precursors.

Oxazoles : A robust method for synthesizing oxazoles involves the intramolecular aza-Wittig reaction. nih.gov In this approach, the α-azido ketone is first converted to a (Z)-β-(acyloxy)vinyl azide. Subsequent reaction with a phosphine, such as triethyl phosphite, initiates a Staudinger reaction followed by an intramolecular aza-Wittig cyclization to furnish the oxazole (B20620) ring under mild conditions. nih.gov

Pyrimidines : 5-aminopyrimidine (B1217817) derivatives can be synthesized from α-azidovinyl ketones, which are readily prepared from α-azido ketones. nih.gov The reaction of these vinyl azides with amidines or thiourea, typically in a solvent like DMF, leads to the formation of the pyrimidine (B1678525) ring through a condensation-based mechanism. mdpi.comthieme-connect.com

Pyrazines : The most common route to pyrazines from this precursor involves the reduction of the α-azido ketone to an α-amino ketone. nih.gov These α-amino ketones are prone to self-condensation, where two molecules dimerize to form a dihydropyrazine (B8608421) intermediate. arkat-usa.org This intermediate can then be oxidized, often by air, to yield the stable aromatic pyrazine (B50134) ring. nih.govnih.govarkat-usa.org This method was notably used in the total synthesis of the natural product (-)-barrenazine B. nih.gov

| Heterocycle | Synthetic Approach from α-Azido Ketone (or derivative) | Key Reagents/Conditions |

| Oxazole | Intramolecular aza-Wittig Reaction | Acylating agent, Trialkyl phosphite |

| Pyrimidine | Cyclocondensation from α-azidovinyl ketone | Thiourea or Amidine, DMF, Heat |

| Pyrazine | Reduction and self-condensation of resulting α-amino ketone | Reducing agent (e.g., NaHTe, SnCl₂), Air (oxidation) |

Precursor to α-Amino Ketones and Chiral Amino Alcohol Derivativesnih.govarkat-usa.org

The reduction of the azide functionality in α-azido ketones provides direct access to α-amino ketones, which are highly valuable synthetic intermediates. nih.gov However, a significant challenge in this transformation is the propensity of the resulting α-amino ketone to undergo rapid self-condensation to form pyrazines. arkat-usa.org

To circumvent this side reaction, the reduction must be performed under conditions that allow for the immediate protection of the newly formed amino group. Comparative studies have shown that using tin(II) chloride as the reducing agent, followed by immediate protection of the amine with a di-tert-butyl dicarbonate (B1257347) (Boc₂O), is an effective method. arkat-usa.org This protocol successfully yields the stable Boc-protected α-amino ketone, preventing dimerization. arkat-usa.org

Subsequent stereoselective reduction of the ketone in the resulting α-amino ketone or the starting α-azido ketone can furnish chiral amino alcohol derivatives. These vicinal amino alcohols are crucial building blocks in asymmetric synthesis and are found in the structure of many natural products and pharmaceuticals. nih.gov

Role in the Construction of Carbon-Carbon Bondsrsc.org

While the azide group itself is not typically involved in direct carbon-carbon bond formation, its presence on the α-carbon significantly influences the reactivity of the adjacent methylene (B1212753) or methine protons. The electron-withdrawing nature of the azide group, combined with that of the carbonyl group, enhances the acidity of the α-hydrogen. rsc.org

This increased acidity facilitates the deprotonation of the α-azido ketone by a suitable base to form a stabilized enolate. This nucleophilic enolate can then participate in various carbon-carbon bond-forming reactions, such as:

Aldol additions with aldehydes or ketones.

Alkylations with alkyl halides.

Michael additions to α,β-unsaturated systems.

This reactivity allows for the elaboration of the carbon skeleton, making 3-azido-3-methylbutan-2-one a potential building block for constructing more complex structures before subsequent transformation of the azide and ketone functionalities.

Contribution to Peptide and Pseudopeptide Chemistry Scaffoldsresearchgate.netnih.gov

The derivatives of this compound are valuable in the field of peptide chemistry. The corresponding α-amino ketone or α-amino acid (obtained via reduction of the azide) can be used as a non-proteinogenic amino acid building block in solid-phase peptide synthesis (SPPS). researchgate.netnih.gov

Incorporating such unnatural amino acids into peptide chains is a key strategy for creating pseudopeptides or peptidomimetics. The gem-dimethyl group on the α-carbon of the derivative from this compound would introduce significant conformational constraints into the peptide backbone. This can lead to more stable secondary structures, increased resistance to enzymatic degradation, and potentially enhanced biological activity.

Utility in Bioorthogonal Chemistry Applications for Chemical Labeling and Conjugationnih.govnih.gov

The azide group is one of the most important functional groups in bioorthogonal chemistry due to its small size, metabolic stability, and lack of endogenous counterparts in most biological systems. nih.govmdpi.com this compound, containing this handle, is an ideal candidate for chemical labeling and conjugation applications.

The primary bioorthogonal reactions involving azides are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This highly efficient and regioselective "click" reaction connects the azide with a terminal alkyne to form a stable 1,2,3-triazole linkage. nih.gov This is a widely used method for labeling biomolecules in vitro.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This reaction uses strained cyclooctynes (e.g., DIBO) that react rapidly with azides without the need for a cytotoxic copper catalyst, making it suitable for labeling in living cells. nih.gov

Staudinger Ligation : This reaction occurs between an azide and a specifically engineered triarylphosphine, forming a stable amide bond. nih.gov

These reactions allow molecules containing the this compound motif to be covalently attached to proteins, nucleic acids, or other biomolecules that have been functionalized with a complementary reactive partner (e.g., an alkyne or phosphine). This enables applications in fluorescence imaging, drug targeting, and proteomics.

Future Research Directions and Emerging Paradigms in 3 Azido 3 Methylbutan 2 One Chemistry

Development of Novel Catalytic Systems for Azidation and Transformation

The synthesis of α-azido ketones, particularly those with sterically hindered tertiary azide (B81097) centers like in 3-azido-3-methylbutan-2-one, presents a considerable challenge. Future research will likely focus on the development of innovative catalytic systems that can efficiently and selectively introduce the azide functionality.

A promising avenue lies in the advancement of organocatalysis . Recent breakthroughs have demonstrated the use of chiral squaramide catalysts for the asymmetric azidation of α-carbonyl sulfoxonium ylides, yielding enantioenriched α-azido ketones with labile tertiary stereocenters. nih.gov This approach offers a metal-free alternative and holds potential for the enantioselective synthesis of this compound. Further development of organocatalysts could lead to milder reaction conditions and broader substrate scope.

The transformation of the azido (B1232118) group in this compound into other valuable functionalities is another area ripe for exploration. Catalytic systems that enable selective reductions, cycloadditions, and other transformations in the presence of the ketone functionality will be of high interest. For instance, the development of chemoselective catalysts for the reduction of the azide to an amine without affecting the ketone would provide a direct route to valuable α-amino ketones.

| Catalyst Type | Reaction | Potential Application for this compound |

| Chiral Squaramide | Asymmetric azidation of sulfoxonium ylides | Enantioselective synthesis |

| Chiral Phosphoric Acid | Asymmetric Mannich reaction of α-azido cyclic ketones | Stereoselective C-C bond formation |

| Transition Metal Complexes | Catalytic reduction of azides | Selective synthesis of α-amino ketones |

Exploration of Photocatalytic and Electrochemical Methodologies

Photocatalysis and electrochemistry offer unique opportunities for the synthesis and transformation of this compound under mild and environmentally benign conditions. These methods can provide alternative activation pathways that are not accessible through traditional thermal methods.

Photocatalysis has emerged as a powerful tool for C-H functionalization. Future research could explore the direct photocatalytic C-H azidation of 3-methylbutan-2-one to form this compound. Ketones themselves can act as photocatalysts, suggesting the potential for self-sensitized or ketone-catalyzed reactions. nih.gov Furthermore, photocatalytic methods for the transformation of the azide group, such as radical-mediated additions to unsaturated systems, could expand the synthetic utility of this compound. Recent studies on the photocatalytic C-C bond azidation of acyclic ketones provide a foundation for such investigations. acs.org

Electrochemistry provides a reagent-free method for oxidation and reduction reactions. The electrochemical synthesis of organic azides is a growing field of interest. Future work could focus on developing an electrochemical method for the azidation of 3-methylbutan-2-one or its derivatives. Additionally, the selective electrochemical reduction of the azide or ketone functionality in this compound could be explored to access a range of valuable products. The electrochemical reduction of ketones to alcohols and diols is a well-established process that could be adapted for this purpose. organic-chemistry.org

| Method | Potential Reaction | Advantages |

| Photocatalysis | Direct C-H azidation of 3-methylbutan-2-one | Mild conditions, high selectivity |

| Photocatalysis | Radical-mediated transformations of the azide group | Access to novel molecular scaffolds |

| Electrochemistry | Anodic azidation of 3-methylbutan-2-one derivatives | Reagent-free, environmentally friendly |

| Electrochemistry | Cathodic reduction of the azide or ketone group | High chemoselectivity |

Green Chemistry Approaches to Synthesis and Reactions

The principles of green chemistry are increasingly guiding synthetic strategies, and the chemistry of this compound is no exception. Future research will prioritize the development of sustainable methods for its synthesis and subsequent reactions.

One key area of focus will be the use of biocatalysis . Enzymes offer high selectivity and can operate under mild, aqueous conditions. The asymmetric reduction of prochiral ketones using biocatalysts is a well-established green method for producing chiral alcohols. sphinxsai.com The development of enzymes capable of asymmetrically reducing the ketone in this compound would provide a green route to chiral azido alcohols. Furthermore, the potential for enzymatic azidation reactions is an exciting, albeit challenging, area for future exploration.

The use of greener solvents is another important aspect of green chemistry. The investigation of reaction conditions for the synthesis and transformation of this compound in water, ionic liquids, or other environmentally benign solvents will be a priority. The synthesis of α-azido ketones has been reported in ionic liquids, demonstrating the feasibility of this approach. mdpi.com

Expanding Substrate Scope and Addressing Stereocontrol Challenges

Future research on this compound will undoubtedly focus on expanding the scope of its reactions and addressing the challenges of stereocontrol. The presence of a tertiary stereocenter at the α-position makes stereoselective synthesis and reactions particularly challenging.

The development of asymmetric azidation methods that are effective for sterically hindered ketones will be crucial for accessing enantiomerically pure this compound. The aforementioned organocatalytic approaches provide a promising starting point. nih.gov

Furthermore, exploring the diastereoselective reactions of this compound will be a significant area of investigation. For instance, the stereoselective reduction of the ketone or the addition of nucleophiles to the carbonyl group will be important for generating complex molecules with multiple stereocenters. The enantioselective Mannich reactions of α-azido cyclic ketones have demonstrated the potential for high stereocontrol in reactions involving this class of compounds. rsc.orgrsc.org

Integration with Flow Chemistry and Automated Synthesis

The synthesis of organic azides can be hazardous due to their potential instability. Flow chemistry offers a safer and more efficient alternative to traditional batch processes by minimizing the accumulation of hazardous intermediates. nih.govresearchgate.neteuropa.eu Future research will likely focus on developing continuous flow methods for the synthesis of this compound. This would not only improve safety but also allow for better control over reaction parameters, potentially leading to higher yields and purities. The generation of diazo compounds, which are precursors to some azidation reagents, has been successfully implemented in flow systems. researchgate.netacs.org

The integration of flow chemistry with automated synthesis platforms represents a paradigm shift in chemical synthesis. healylab.comsigmaaldrich.comnih.govmit.edu These platforms can accelerate reaction optimization and the exploration of reaction scope. The application of automated systems to the synthesis and reactions of this compound would enable high-throughput screening of catalysts and reaction conditions, significantly speeding up the discovery of new synthetic methodologies.

Computational Design and Prediction of Novel Reactivity

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, transition state geometries, and the origins of selectivity. acs.orgresearchgate.net Future research on this compound will heavily rely on computational studies to guide experimental work. DFT calculations can be used to design novel catalysts for its synthesis, predict the feasibility of new reactions, and understand the factors controlling stereoselectivity.

The use of machine learning is another emerging area that will impact the future of this compound chemistry. Machine learning models can be trained on large datasets of reaction information to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.govacs.orgrsc.orgdigitellinc.comacs.org As more data on the reactivity of α-azido ketones becomes available, machine learning will play an increasingly important role in accelerating the discovery and development of new chemistry related to this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-azido-3-methylbutan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using propargyl bromide or azide precursors under basic conditions (e.g., potassium carbonate in anhydrous solvent). Key parameters include temperature control (40–60°C) to minimize side reactions and stoichiometric optimization of the azide source. Characterization via FT-IR (C≡N stretch at ~2,100 cm⁻¹) and ¹H NMR (δ 1.2–1.5 ppm for methyl groups) is critical for purity validation .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹³C NMR : Confirm ketone carbonyl at ~210 ppm and azide-bearing carbon at ~60 ppm.

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ matching the molecular weight (C₅H₇N₃O = 141.13 g/mol).

- FT-IR : Identify azide asymmetric stretching (~2,100 cm⁻¹) and ketone C=O (~1,700 cm⁻¹) .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent azide degradation. Avoid exposure to moisture or light, as these can trigger decomposition or unintended cycloadditions .

Advanced Research Questions

Q. How can reaction selectivity be optimized during the synthesis of this compound to avoid byproducts like triazoles?

- Methodological Answer : Control stoichiometry (excess methylbutanone precursor) and employ copper-free click chemistry conditions. Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) to detect early-stage intermediates. Kinetic studies under varying temperatures (25–50°C) can identify optimal selectivity windows .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Methodological Answer : Use RP-HPLC with a C18 column (mobile phase: acetonitrile/water gradient) coupled with UV detection at 254 nm. For azide-specific impurities, derivatize with triphenylphosphine and quantify via ³¹P NMR .

Q. How do solvent polarity and pH influence the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance azide electrophilicity, accelerating [3+2] cycloadditions. Adjust pH to neutral (6.5–7.5) to balance azide stability and reactivity. Solvent screening via DFT calculations can predict transition-state energetics .

Q. What in vitro assays are suitable for assessing the toxicity profile of this compound?

- Methodological Answer : Conduct MTT assays on mammalian cell lines (e.g., HEK293) to evaluate cytotoxicity. Pair with Ames tests (bacterial reverse mutation assay) to assess mutagenic potential. Dose-response curves (0.1–10 mM) identify IC₅₀ values .

Q. How can contradictions in reported synthetic yields be resolved?

- Methodological Answer : Replicate protocols with controlled variables (e.g., azide purity, solvent drying). Statistical analysis (ANOVA) of batch-to-batch variations can isolate critical factors. Cross-validate yields via gravimetric and spectroscopic methods .

Key Methodological Insights

- Synthetic Reproducibility : Batch inconsistencies often stem from trace moisture; use molecular sieves or activated alumina during synthesis .

- Safety Protocols : Azides are shock-sensitive; avoid grinding or high-pressure conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.